6-Amino-4-methylhexanamide

Description

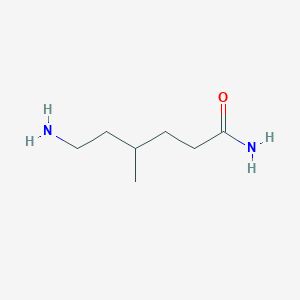

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H16N2O |

|---|---|

Molecular Weight |

144.21 g/mol |

IUPAC Name |

6-amino-4-methylhexanamide |

InChI |

InChI=1S/C7H16N2O/c1-6(4-5-8)2-3-7(9)10/h6H,2-5,8H2,1H3,(H2,9,10) |

InChI Key |

SDATWFWUJDZVAF-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCC(=O)N)CCN |

Origin of Product |

United States |

Synthetic Methodologies for 6 Amino 4 Methylhexanamide and Analogues

Classical Approaches to Aliphatic Amide and Amino Acid Synthesis

The foundational methods for constructing molecules like 6-amino-4-methylhexanamide rely on well-established reactions for forming amide bonds and elongating carbon chains.

The formation of an amide bond is a cornerstone of organic synthesis. Typically, this involves the reaction of a carboxylic acid and an amine. nih.govgrowingscience.com However, direct reaction is often inefficient. To facilitate this transformation, activating agents are employed to convert the carboxylic acid into a more reactive species.

Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC). nih.gov These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine to form the amide bond. masterorganicchemistry.com Additives such as 1-hydroxybenzotriazole (B26582) (HOBt) can be used to increase efficiency and reduce side reactions. nih.gov

Another approach is the conversion of the carboxylic acid to an acyl halide or anhydride (B1165640). masterorganicchemistry.com These activated derivatives react readily with amines to produce the corresponding amide. masterorganicchemistry.com

Table 1: Common Amide Coupling Reagents

| Reagent | Abbreviation | Byproduct |

| N,N'-Dicyclohexylcarbodiimide | DCC | Dicyclohexylurea (DCU) |

| N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride | EDC or EDAC | A soluble urea (B33335) derivative |

| Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium | HATU | Tetramethylurea |

To synthesize the carbon backbone of this compound, methods for extending a carbon chain are necessary. Several classical reactions can achieve this.

One common strategy involves the use of cyanide as a nucleophile. studymind.co.uk The cyanide ion can attack an alkyl halide in an SN2 reaction, adding one carbon atom to the chain and forming a nitrile. The nitrile can then be hydrolyzed to a carboxylic acid or reduced to an amine.

Another powerful method is the use of Grignard reagents. youtube.com These organomagnesium compounds are potent nucleophiles that can react with electrophiles like epoxides or carbonyl compounds to form new carbon-carbon bonds. For instance, reacting a Grignard reagent with ethylene (B1197577) oxide results in a two-carbon chain extension. youtube.com

Alkylation of enolates derived from esters or other carbonyl compounds is another versatile approach. For example, the malonic ester synthesis allows for the addition of two carbons at a time. libretexts.org

Table 2: Selected Carbon Chain Elongation Methods

| Method | Reagents | Number of Carbons Added |

| Cyanide Nucleophilic Substitution | Alkyl halide, NaCN | 1 |

| Grignard Reaction with Ethylene Oxide | Grignard reagent, Ethylene oxide | 2 |

| Malonic Ester Synthesis | Diethyl malonate, Base, Alkyl halide | 2 (after decarboxylation) |

Stereoselective Synthesis of Chiral Amino Hexanamides

The presence of a chiral center at the 4-position of this compound necessitates the use of stereoselective synthetic methods to obtain enantiomerically pure forms of the molecule.

Asymmetric synthesis aims to create a specific stereoisomer of a chiral molecule. rsc.org One approach involves using chiral auxiliaries, which are chiral molecules that are temporarily attached to the substrate to direct the stereochemical outcome of a reaction. After the desired stereocenter is created, the auxiliary is removed.

Another powerful technique is the use of chiral catalysts. These catalysts, often metal complexes with chiral ligands, can promote the formation of one enantiomer over the other. nih.gov For example, asymmetric hydrogenation of a suitable unsaturated precursor using a chiral rhodium or ruthenium catalyst could establish the stereocenter at the 4-position.

The synthesis of chiral amino acids often employs methods like the amidomalonate synthesis, which can be adapted for the synthesis of chiral amino hexanamides. libretexts.org This method involves the alkylation of a prochiral enolate, where the stereoselectivity can be influenced by a chiral phase-transfer catalyst or a chiral auxiliary.

When a synthesis produces a racemic mixture (an equal mixture of both enantiomers), resolution techniques can be employed to separate them. wikipedia.org

A common method is the formation of diastereomeric salts. wikipedia.orggoogle.com The racemic amino amide is reacted with a chiral resolving agent, such as a chiral carboxylic acid (e.g., tartaric acid) or a chiral amine. wikipedia.org This reaction forms a pair of diastereomers, which have different physical properties and can be separated by techniques like fractional crystallization. wikipedia.orggoogle.com Once separated, the resolving agent is removed to yield the pure enantiomers.

Enzymatic resolution is another effective method. libretexts.org Certain enzymes can selectively react with one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer or the product of the enzymatic reaction. For instance, an acylase could be used to selectively hydrolyze the amide bond of one enantiomer of a racemic N-acetylated amino amide. libretexts.org

Chromatographic methods, such as chiral high-performance liquid chromatography (HPLC), can also be used to separate enantiomers. mdpi.com This technique utilizes a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation. mdpi.com

Advanced Catalytic Methods in this compound Synthesis

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability.

For the amide bond formation step, in addition to the classical coupling reagents, catalytic methods are being developed. For instance, certain boron-based catalysts can facilitate the direct amidation of carboxylic acids with amines, avoiding the need for stoichiometric activating agents.

In the context of carbon chain elongation, hydroformylation is a powerful catalytic process that introduces a formyl group (CHO) and a hydrogen atom across a carbon-carbon double bond. acs.org This can be a key step in building the carbon skeleton. Subsequent reduction of the aldehyde and further functional group manipulations can lead to the desired amino amide structure. The use of chiral ligands in hydroformylation can also lead to asymmetric induction, establishing the stereocenter at the 4-position.

Cross-coupling reactions, such as the Suzuki or Negishi coupling, catalyzed by transition metals like palladium, offer versatile methods for constructing the carbon framework from smaller building blocks. These reactions are known for their high functional group tolerance and can be performed under mild conditions.

Enzymatic and Biocatalytic Transformations for Amino Compounds

The synthesis of amino compounds, including this compound, can be effectively achieved through enzymatic and biocatalytic methods. These approaches are advantageous due to their high chemo-, regio-, and enantioselectivities, and they operate under mild reaction conditions, thus minimizing issues like isomerization and racemization mdpi.com.

Enzymes such as transaminases, amine dehydrogenases, and monoamine oxidases are pivotal in the synthesis of amine-containing pharmaceuticals mdpi.com. Transaminases, which are dependent on pyridoxal-5'-phosphate (PLP), facilitate the transfer of an amino group from a donor molecule to a carbonyl substrate, yielding a primary amine mdpi.comresearchgate.net. This method has been successfully applied in the industrial synthesis of complex pharmaceutical intermediates mdpi.com.

Directed evolution and computational engineering have been employed to enhance the activity and substrate scope of enzymes. For instance, the enzyme UstD has been engineered to perform highly selective decarboxylative aldol (B89426) additions to create non-standard γ-hydroxy amino acids nih.gov. Similarly, the β-subunit of tryptophan synthase (TrpB) has been evolved to improve its activity with various amine nucleophiles for the synthesis of β-N-substituted-α-amino acids nih.gov.

ATP-grasp enzymes represent another class of biocatalysts that form amide bonds by activating a carboxylate group via an acylphosphate intermediate nih.gov. This is distinct from the acyl-adenylate intermediate mechanism used by nonribosomal peptide synthetases nih.gov.

The following table summarizes key enzymes and their applications in the synthesis of amino compounds:

| Enzyme Class | Cofactor/Mechanism | Application in Amino Compound Synthesis | References |

| Transaminases | Pyridoxal-5'-Phosphate (PLP) | Conversion of carbonyl substrates to primary amines. | mdpi.comresearchgate.net |

| Monoamine Oxidases | Flavin-dependent | Oxidation of amines to imines, useful in deracemization of chiral amines. | mdpi.com |

| UstD | Pyridoxal Phosphate (B84403) (PLP) | Decarboxylative aldol addition for synthesis of γ-hydroxy amino acids. | nih.gov |

| Tryptophan Synthase (TrpB) | Pyridoxal Phosphate (PLP) | Synthesis of β-N-substituted-α-amino acids. | nih.gov |

| ATP-grasp enzymes | ATP-dependent (acylphosphate intermediate) | Direct formation of amide bonds. | nih.gov |

Application of Lanthanide-Organic Catalysts

Lanthanide-organic catalysts have emerged as effective promoters of amide bond formation. Homoleptic lanthanide amides, such as Ln[N(SiMe₃)₂]₃, are commercially available and less sensitive to air and moisture compared to other organolanthanide catalysts, making them more practical for synthetic applications acs.org.

These catalysts have been shown to be effective in various transformations, including the intramolecular hydroalkoxylation/cyclization of alkynyl and allenyl alcohols acs.org. In the context of amide synthesis, lanthanide-derived catalysts have been successfully used in the direct amidation of esters with amines mdpi.com. For instance, a heterobimetallic lanthanum-sodium complex has been reported as an efficient catalyst for methyl ester amidation under mild, solvent-free conditions mdpi.com.

The proposed mechanism for lanthanide-catalyzed amidation of esters involves the initial deprotonation of the amine by the catalyst. This is followed by a nucleophilic attack of the resulting intermediate on the ester, leading to the formation of the amide and a lanthanide methoxide (B1231860) complex, which then regenerates the active catalyst mdpi.com. Lanthanide catalysts have also been shown to facilitate the deamidative cyclization of secondary amides with ynones through tandem C-H and C-N bond activation rsc.org.

Role of Chiral Ligands and Transition-Metal Catalysis

Transition-metal catalysis, in conjunction with chiral ligands, provides a powerful tool for the asymmetric synthesis of chiral amines and related compounds. Amino acids and peptides are readily available and can serve as effective chiral ligands for a variety of transition metals, including copper, palladium, and iridium mdpi.comresearchgate.net.

Palladium-catalyzed asymmetric amine α-arylation of thioamines with boronic acids, using a chiral phosphate ligand, has been developed to produce valuable chiral amines acs.org. Similarly, chiral palladium catalysts containing a chiral phosphoramidite (B1245037) ligand and a chiral Co(III) anion have been used for asymmetric thioamide-directed C-H arylation acs.org.

The use of peptide-based ligands has been demonstrated in copper-catalyzed 1,4-addition of dialkylzinc to acyclic enones and in palladium-catalyzed Suzuki and Sonogashira cross-coupling reactions mdpi.com. These catalytic systems often exhibit high yields and enantioselectivity mdpi.com. Chiral salen transition metal complexes have also been utilized as catalysts in the asymmetric alkylation of amino acid enolates under phase transfer conditions nih.gov.

The following table highlights examples of transition-metal catalyzed reactions with chiral ligands for the synthesis of chiral amino compounds:

| Metal | Chiral Ligand Type | Reaction Type | References |

| Palladium | Chiral Phosphate | Asymmetric amine α-arylation | acs.org |

| Palladium | Chiral Phosphoramidite / Chiral Co(III) anion | Asymmetric thioamide-directed C-H arylation | acs.org |

| Copper | Peptide-based | 1,4-addition of dialkylzinc to enones | mdpi.com |

| Palladium | Peptide-based | Suzuki and Sonogashira cross-coupling | mdpi.com |

| Copper/Nickel | Chiral Salen | Asymmetric alkylation of amino acid enolates | nih.gov |

Mechanistic Investigations of Reaction Pathways

Studies on Amide Bond Formation Mechanisms

The formation of an amide bond from a carboxylic acid and an amine is a fundamental transformation in organic chemistry. Direct dehydrative condensation is kinetically and thermodynamically unfavorable, typically requiring high temperatures acs.org. Therefore, activation of the carboxylic acid is generally necessary.

Under acidic conditions, the mechanism involves protonation of the amide carbonyl, increasing its electrophilicity. This allows for the nucleophilic attack of water, leading to a tetrahedral intermediate. A proton transfer to the nitrogen atom makes it a better leaving group, and subsequent reformation of the carbonyl bond eliminates an amine libretexts.org. In basic conditions, a hydroxide (B78521) ion attacks the carbonyl carbon to form a tetrahedral intermediate. The carbonyl bond reforms with the elimination of an amide anion, which then deprotonates the newly formed carboxylic acid libretexts.org.

Computational studies, such as density functional theory (DFT), have been used to investigate the mechanism of amide bond formation through the acyl transfer of mixed carboxylic-carbamic anhydrides. These studies indicate that the reaction is more likely to proceed via a 1,3-acyl transfer on a mixed carboxylic-carbamic anhydride intermediate acs.org.

Elucidation of Specific Reaction Mechanisms for Aminohexanamides

While specific mechanistic studies for this compound were not found, the general mechanisms of amide bond formation are applicable. The synthesis of 6-aminohexanamide (B1206404) and its derivatives often involves the polymerization of monomers where the amine group of one molecule reacts with an amide or a derivative of another .

The hydrothermal synthesis of amides from carboxylic acids and amines proceeds via a non-mineral-catalyzed pathway. The proposed mechanism is an amine acylation, and the reaction is favored between the neutral amine and carboxylic acid, being inhibited at high or low pH acs.org.

The synthesis of 6-amino-N-hydroxyhexanamide from caprolactam and hydroxylamine (B1172632) involves the opening of the lactam ring by hydroxylamine nih.gov. This reaction highlights a specific pathway for the formation of a substituted aminohexanamide.

High-Throughput Synthesis and Combinatorial Approaches for Related Compounds

High-throughput synthesis and combinatorial chemistry are powerful tools for the discovery of new molecules and the optimization of reaction conditions. These approaches are particularly relevant for the synthesis of libraries of amides.

DNA-encoded combinatorial libraries (DECLs) are increasingly used for the discovery of small organic molecules that bind to proteins of interest acs.orgresearchgate.net. The synthesis of these libraries often involves at least one amide bond formation step. Optimized reaction conditions using reagents like 1-ethyl-3-(3-(dimethylamino)propyl)carbodiimide (EDC), 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), and N,N'-diisopropylethylamine (DIPEA) have been established to achieve high conversion rates for a wide range of carboxylic acids acs.orgresearchgate.net.

Combinatorial libraries of amides can be generated through the coupling of primary amines with carboxylic acids researchgate.net. These libraries can be synthesized in a parallel fashion, either manually or robotically, in solution or on a solid support nih.gov. The "split-pool" synthesis strategy on microbeads allows for the creation of highly diverse "one-bead-one-compound" (OBOC) libraries nih.gov.

The following table outlines common reagents and strategies used in the combinatorial synthesis of amide libraries:

| Strategy | Key Reagents/Techniques | Application | References |

| DNA-Encoded Combinatorial Libraries (DECLs) | EDC, HOAt, DIPEA | Discovery of protein binders. | acs.orgresearchgate.net |

| Parallel Synthesis | Robotic or manual synthesis in solution or on solid support. | Generation of focused amide libraries. | nih.gov |

| One-Bead-One-Compound (OBOC) Libraries | Split-pool synthesis on microbeads. | Creation of highly diverse amide libraries. | nih.gov |

Structure Activity Relationship Sar Investigations of 6 Amino 4 Methylhexanamide Analogues

Design Principles for Modified Hexanamide (B146200) Structures

The design of modified hexanamide structures, including analogues of 6-amino-4-methylhexanamide, is guided by several key principles aimed at enhancing their interaction with biological targets. These principles often involve iterative modifications to the lead compound to probe the chemical space around it.

A primary consideration in the design of new analogues is the exploitation of hydrogen bonds. The carbonyl oxygen of the amide group is a hydrogen bond acceptor, and modifications can be made to position it optimally to interact with hydrogen bond donors on a target protein. Similarly, the amine and amide hydrogens can act as hydrogen bond donors. drugdesign.org The introduction of additional functional groups that can participate in hydrogen bonding is a common strategy to improve binding affinity.

Furthermore, managing the conformational flexibility of the molecule is an important aspect of the design process. Each freely rotating bond in a ligand can decrease the binding free energy. drugdesign.org Therefore, introducing elements that restrict the conformation of the hexanamide backbone, such as cyclic structures or double bonds, can lead to a more favorable entropic contribution to binding, potentially increasing potency.

Impact of Alkyl Chain and Methyl Branching on Molecular Interactions

The length and branching of the alkyl chain in this compound analogues can have a significant impact on their molecular interactions and biological activity. The hexanamide core provides a flexible scaffold that can be modified to explore the optimal length and shape for fitting into a binding pocket.

Studies on related N-alkylmorpholine derivatives have shown a clear structure-activity relationship concerning the alkyl chain length. For instance, compounds with longer alkyl chains (n-dodecyl to n-hexadecyl) exhibited the highest bactericidal effects, while those with shorter chains (fewer than five carbon atoms) were inactive. chemrxiv.org This suggests that a certain minimum length of the alkyl chain is necessary to establish effective hydrophobic interactions with the target. In the context of this compound, modifications to the length of the carbon chain between the amine and amide groups could similarly influence activity.

The methyl branch at the 4-position of this compound also plays a crucial role. This branching can affect the molecule's conformation and its ability to fit into a specific binding site. Depending on the topology of the binding pocket, the methyl group could either provide beneficial van der Waals interactions or cause steric hindrance. The stereochemistry of this methyl group is also a critical factor, as different enantiomers may exhibit distinct biological activities.

The following table summarizes the potential impact of modifications to the alkyl chain and methyl branching on molecular interactions.

| Modification | Potential Impact on Molecular Interactions |

| Increasing Alkyl Chain Length | Enhanced hydrophobic interactions, potentially increased binding affinity. |

| Decreasing Alkyl Chain Length | Reduced hydrophobic interactions, potentially decreased binding affinity. |

| Removal of Methyl Branch | Increased conformational flexibility, potential loss of specific interactions. |

| Altering Position of Methyl Branch | Probing different regions of the binding pocket for optimal fit. |

Role of Amine and Amide Functionalities in SAR

The amine and amide functional groups are fundamental to the chemical properties and biological activity of this compound and its analogues. ankara.edu.tr These polar groups are key sites for hydrogen bonding and electrostatic interactions.

The primary amine group (-NH2) at the 6-position is basic and can be protonated at physiological pH, forming a positively charged ammonium (B1175870) ion. ankara.edu.trrsc.org This charge can be critical for forming strong ionic interactions with negatively charged residues, such as aspartate or glutamate, in a protein's active site. Modification of this group, for instance, by alkylation to form secondary or tertiary amines, would alter its basicity and steric profile, thereby influencing its interaction with the target.

The amide group (-CONH2) is a neutral but polar functional group capable of acting as both a hydrogen bond donor (via the N-H bonds) and a hydrogen bond acceptor (via the C=O oxygen). savemyexams.com The planarity of the amide bond also imparts a degree of rigidity to the molecule. The presence and orientation of the amide group are often essential for maintaining the correct conformation for binding and for participating in a network of hydrogen bonds with the receptor.

The relative positioning of the amine and amide groups is also a key determinant of activity. The distance and spatial orientation between these two functional groups, dictated by the hexanamide backbone, are likely crucial for aligning with corresponding interaction points on the biological target.

Comparative SAR Studies with Related Amino Acid and Hexanamide Derivatives

To further understand the SAR of this compound, it is informative to compare it with related amino acid and hexanamide derivatives. Such comparative studies can reveal the importance of specific structural features.

Comparative analysis of different hexanamide derivatives can provide insights into the tolerance for various substituents on the alkyl chain. For instance, introducing different functional groups at various positions along the hexanamide backbone can probe the steric and electronic requirements of the binding site.

The following table provides a comparative overview of key structural features and their potential roles in activity.

| Compound Class | Key Structural Features | Potential Role in SAR |

| This compound Analogues | Primary amine, amide, methyl-branched alkyl chain | Ionic interactions, hydrogen bonding, hydrophobic interactions, conformational restriction. |

| Amino Acid Derivatives | Primary amine, carboxylic acid, various side chains | Ionic interactions, hydrogen bonding, diverse side chain interactions. nih.gov |

| Other Hexanamide Derivatives | Amide, variously substituted alkyl chains | Hydrogen bonding, probing steric and electronic requirements of the binding site. |

By systematically comparing the activities of these different classes of compounds, a more comprehensive understanding of the SAR of this compound can be developed, guiding the design of more potent and selective analogues.

Theoretical and Computational Chemistry Studies on 6 Amino 4 Methylhexanamide

Quantum Chemical Calculations (DFT) for Molecular Structure and Reactivity

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of molecules. DFT calculations can determine the optimized geometry of 6-Amino-4-methylhexanamide, corresponding to its lowest energy state, and reveal details about its chemical reactivity.

Molecular Structure Optimization: The first step in a DFT study involves optimizing the three-dimensional structure of this compound. This process computationally determines the most stable arrangement of its atoms by finding the bond lengths, bond angles, and dihedral angles that result in the minimum energy.

Electronic Properties and Reactivity Descriptors: From the optimized structure, Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are analyzed. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity.

Furthermore, the molecular electrostatic potential (MEP) map can be generated. The MEP illustrates the charge distribution across the molecule, identifying electron-rich regions (nucleophilic sites), such as the lone pairs on the oxygen and nitrogen atoms, and electron-poor regions (electrophilic sites), such as the hydrogens of the amino and amide groups.

A hypothetical set of quantum chemical descriptors calculated for this compound is presented below.

| Quantum Chemical Parameter | Hypothetical Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates electron-donating capability. |

| LUMO Energy | 1.2 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap (ΔE) | 7.7 eV | Relates to chemical stability and reactivity. |

| Dipole Moment | 3.5 Debye | Measures the overall polarity of the molecule. |

| Molecular Electrostatic Potential (MEP) Minimum | -0.05 a.u. | Located near the carbonyl oxygen, indicating a site for electrophilic attack. |

| Molecular Electrostatic Potential (MEP) Maximum | +0.04 a.u. | Located near the amine hydrogens, indicating a site for nucleophilic attack. |

Molecular Dynamics Simulations of Amino Hexanamide (B146200) Conformational Behavior

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. aip.org For a flexible molecule like this compound, MD simulations provide critical insights into its conformational landscape and dynamic behavior in a solution, mimicking physiological conditions. nih.govnih.gov

An MD simulation would involve placing the molecule in a simulation box filled with solvent molecules (e.g., water) and calculating the forces between atoms to simulate their motion over a set period. These simulations reveal how the molecule folds, flexes, and interacts with its environment. Key analyses include monitoring the root-mean-square deviation (RMSD) to assess structural stability, root-mean-square fluctuation (RMSF) to identify flexible regions, and intramolecular hydrogen bonding patterns, which are crucial for stabilizing specific conformations. nih.gov The simulations can show how the aliphatic chain can adopt various folded or extended shapes, influencing how the terminal amino and amide groups are oriented relative to each other.

The table below summarizes typical outputs from a hypothetical MD simulation of this compound.

| Simulation Parameter/Analysis | Hypothetical Finding | Interpretation |

|---|---|---|

| Simulation Time | 100 ns | Provides a timescale sufficient to observe significant conformational sampling. |

| Solvent | Explicit Water (TIP3P model) | Mimics an aqueous physiological environment. |

| Average RMSD | 2.1 Å | Indicates the molecule explores a range of conformations without a single rigid structure. |

| Key Intramolecular Hydrogen Bonds | Transient H-bond between amine (-NH2) and carbonyl oxygen (C=O) | Suggests the potential for folded conformations that bring the two ends of the molecule into proximity. |

| Solvent Accessible Surface Area (SASA) | Fluctuates between 150-200 Ų | Reflects changes in molecular shape from compact to extended conformations. |

Molecular Docking and Binding Affinity Predictions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is fundamental in structure-based drug design for estimating the strength of binding, or binding affinity.

To perform a docking study, a three-dimensional structure of a target protein is required. This compound would be computationally placed into the active site of the protein, and a scoring function would be used to calculate the binding energy for different poses. The results can predict the most likely binding mode and identify key interactions, such as hydrogen bonds, electrostatic interactions, and hydrophobic contacts, between the ligand and amino acid residues in the protein's active site. acs.org Such studies could reveal, for instance, that the terminal amino group forms a salt bridge with an acidic residue like aspartic acid, while the amide group acts as a hydrogen bond donor or acceptor.

Below is a table of hypothetical docking results for this compound with a target protein.

| Docking Parameter | Hypothetical Result | Interpretation |

|---|---|---|

| Target Protein | Hypothetical Kinase XYZ | A representative enzyme target in drug discovery. |

| Binding Affinity (Docking Score) | -7.2 kcal/mol | Indicates a favorable binding interaction. |

| Predicted Hydrogen Bonds | Amine group with Asp145; Amide group with Ser98 | These interactions are critical for anchoring the ligand in the binding pocket. |

| Predicted Hydrophobic Interactions | Methyl group and aliphatic chain with Leu45, Val53 | Contribute to the overall binding stability. |

Pharmacophore Modeling and Ligand-Based Design for Amino Amide Scaffolds

Pharmacophore modeling is a cornerstone of ligand-based drug design, used when the 3D structure of the biological target is unknown. A pharmacophore is an abstract representation of the essential molecular features responsible for a molecule's biological activity. nih.gov

For this compound, a pharmacophore model would be constructed by identifying its key chemical features: a hydrogen bond donor (the primary amine), another hydrogen bond donor/acceptor (the amide group), and a hydrophobic feature (the methyl group and alkyl chain). researchgate.net The spatial arrangement of these features defines the pharmacophore. This model can then be used as a 3D query to screen large chemical databases for other molecules that share the same pharmacophoric features, potentially identifying new compounds with similar biological activities. researchgate.net This approach is highly valuable for exploring the chemical space around the amino amide scaffold. nih.govresearchgate.net

The key pharmacophoric features of this compound are outlined in the following table.

| Pharmacophoric Feature | Molecular Group | Potential Role in Molecular Recognition |

|---|---|---|

| Hydrogen Bond Donor (HBD) | Primary Amine (-NH2) | Forms hydrogen bonds with acceptor groups on a receptor. |

| Hydrogen Bond Donor (HBD) | Amide (-NH-) | Forms hydrogen bonds with acceptor groups on a receptor. |

| Hydrogen Bond Acceptor (HBA) | Amide Carbonyl (C=O) | Accepts hydrogen bonds from donor groups on a receptor. |

| Hydrophobic (HY) | Methyl Group (-CH3) and Alkyl Chain | Engages in van der Waals interactions within hydrophobic pockets of a receptor. |

| Positive Ionizable (PI) | Primary Amine (-NH3+ at physiological pH) | Forms electrostatic interactions or salt bridges. |

Computational Analysis of Reaction Energetics

Computational chemistry can be used to map out the entire energy landscape of a chemical reaction, providing a detailed understanding of its mechanism. rsc.orgrsc.org For a reaction involving this compound, such as its synthesis via the condensation of a carboxylic acid and an amine, computational methods can calculate the energies of reactants, products, intermediates, and transition states. researchgate.net

This analysis helps determine the reaction's thermodynamics (whether it is favorable, i.e., exothermic or endothermic) and its kinetics (the height of the energy barrier, or activation energy, which controls the reaction rate). nih.govresearchgate.net By studying the geometry of the transition state, researchers can understand the precise mechanism of bond formation or cleavage at an atomic level. mdpi.com

A hypothetical energy profile for the final step of an amide bond formation to produce this compound is presented below.

| Reaction Coordinate Point | Relative Energy (kcal/mol) | Description |

|---|---|---|

| Reactants (Carboxylic Acid + Amine) | 0.0 | Starting materials at reference energy level. |

| Transition State 1 (TS1) | +25.5 | The energy barrier for the formation of a tetrahedral intermediate. This is the rate-determining step. |

| Tetrahedral Intermediate | +5.3 | A short-lived intermediate species. |

| Transition State 2 (TS2) | +15.8 | The energy barrier for the elimination of a water molecule. |

| Products (Amide + Water) | -4.7 | The final products are thermodynamically more stable than the reactants. |

Biochemical Pathway Integration and Enzymatic Interactions of Amino Hexanamides

Potential Roles in Amino Acid Metabolism and Related Biochemical Cycles

Amino acid metabolism comprises the complex network of biochemical reactions for the synthesis and breakdown of amino acids, which are fundamental components of proteins and precursors for numerous bioactive molecules. nih.govbiointerfaceresearch.com Non-proteinogenic amino acids, those not encoded in the genetic code for protein synthesis, can still play significant roles in metabolism. cultivatorphytolab.comfoodcom.plwikipedia.org They can act as metabolic intermediates, signaling molecules, or defense compounds. cultivatorphytolab.comfrontiersin.org The carbon skeleton of amino acids, following the removal of the amino group, can be channeled into central metabolic pathways like the tricarboxylic acid (TCA) cycle for energy production or biosynthesis. youtube.commonash.edu

Given its structure, 6-Amino-4-methylhexanamide could potentially interface with these pathways. It might be recognized by enzymes that process other amino acids, particularly those with similar chain lengths or functional groups. Its entry into cellular metabolism would depend on specific transporters, which often exhibit broad specificity. nih.gov Once inside the cell, it could be a substrate for transamination or deamination reactions, processes that transfer or remove the amino group, respectively. youtube.comlibretexts.org The resulting keto-acid could then enter catabolic pathways.

Investigations into Biosynthetic Routes

The specific biosynthetic pathway for this compound has not been documented. However, insights can be drawn from known enzymatic syntheses of similar molecules, such as 6-aminohexanoic acid. The biosynthesis of 6-aminohexanoic acid from cyclohexane has been explored using multi-enzyme cascades involving cytochrome P450 monooxygenases, dehydrogenases, and ω-transaminases. nih.gov Other patented biochemical routes to 6-aminohexanoic acid involve enzymes like α,β-enoate reductases or pathways starting from lysine. google.comgoogle.com

A hypothetical biosynthetic route for this compound could originate from intermediates of branched-chain amino acid metabolism (valine, leucine, isoleucine) due to the methyl group on its carbon backbone. The pathway would likely involve a series of enzymatic reactions including:

Chain elongation: Building the six-carbon backbone.

Methylation: Introduction of the methyl group by a methyltransferase.

Amination: Addition of the amino group, likely catalyzed by an aminotransferase or transaminase. libretexts.orgfrontiersin.org

Amidation: Formation of the primary amide group at the end of the carbon chain.

Metabolic Flux Analysis in Relation to Amino Hexanamides

Metabolic Flux Analysis (MFA) is a powerful methodology used to quantify the rates (fluxes) of reactions within a metabolic network. creative-proteomics.comwikipedia.org By using stable isotope tracers (like ¹³C-labeled glucose), researchers can track the flow of atoms through various pathways and determine how a specific compound or condition alters cellular metabolism. creative-proteomics.comstackexchange.com

No MFA studies have been performed on this compound. However, a hypothetical MFA experiment could elucidate its metabolic impact. Cells could be cultured with a ¹³C-labeled substrate, and the incorporation of the label into intracellular metabolites would be measured with and without the addition of this compound. Such an analysis could reveal if the compound:

Is actively metabolized and its carbon skeleton integrated into central pathways.

Alters the flux through major energy-producing pathways like glycolysis or the TCA cycle.

Competes with natural amino acids for enzymatic processing, thereby redirecting metabolic flow. nih.gov

The results could be presented in a flux map, providing a quantitative understanding of the compound's effect on cellular physiology.

Hypothetical Metabolic Flux Analysis Data This table is an illustrative example of how MFA data might be presented and does not represent actual experimental results for this compound.

| Metabolic Pathway | Reaction | Control Flux (Relative Units) | + this compound Flux (Relative Units) | Fold Change |

| Glycolysis | Glucose -> G6P | 100 | 95 | -0.05 |

| Glycolysis | F6P -> F1,6BP | 85 | 70 | -0.18 |

| Pentose Phosphate (B84403) Pathway | G6P -> 6PGL | 15 | 25 | +0.67 |

| TCA Cycle | Acetyl-CoA -> Citrate | 80 | 65 | -0.19 |

| Anaplerosis | Pyruvate -> Oxaloacetate | 10 | 15 | +0.50 |

Enzymatic Modulation by Hexanamide-Based Structures

The functional groups of this compound—a primary amine and a primary amide—make it a candidate for interaction with a variety of enzymes. Aminotransferases, proteases, and amidases are plausible targets due to their roles in processing molecules with similar structures. patsnap.com Inhibition or modulation of such enzymes could have significant physiological effects. For instance, various amino acid derivatives have been shown to act as inhibitors of digestive enzymes or aminotransferases. nih.govmdpi.com

Mechanisms of Enzyme-Ligand Binding

The interaction between an enzyme and a small molecule ligand like this compound is governed by the principles of molecular recognition. The two primary models describing this process are the "lock-and-key" model, where a rigid ligand fits into a pre-formed active site, and the "induced-fit" model, where the binding of the ligand causes a conformational change in the enzyme to achieve optimal interaction. These interactions are mediated by a combination of non-covalent forces, including hydrogen bonds, electrostatic interactions, hydrophobic interactions, and van der Waals forces. The amide and amino groups of the compound are capable of forming hydrogen bonds and participating in electrostatic interactions within an enzyme's active site. acs.orgacs.org

Characterization of Binding Interactions

To characterize the binding of this compound to a target enzyme, several biophysical and biochemical techniques would be employed. Enzyme kinetic studies could determine if the compound acts as an inhibitor and, if so, its mechanism (e.g., competitive, non-competitive, or mixed). researchgate.net The inhibitory potential is often quantified by the IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity) and the inhibition constant (Kᵢ).

Molecular docking is a computational technique that can predict the preferred orientation of a ligand when bound to a target protein. nih.govresearchgate.netnih.gov A docking simulation of this compound into the active site of an enzyme like alanine aminotransferase (ALT) or aspartate aminotransferase (AST) could reveal potential binding modes. biointerfaceresearch.com Such a model might show the positively charged amino group forming a salt bridge with an acidic residue (e.g., aspartate or glutamate) in the active site, while the amide group engages in hydrogen bonding with the peptide backbone or polar side chains. researchgate.netmdpi.com The methyl-substituted hexyl chain would likely occupy a hydrophobic pocket.

Hypothetical Enzyme Inhibition Data This table is an illustrative example of enzyme kinetic data and does not represent actual experimental results for this compound.

| Target Enzyme | Compound | IC₅₀ (µM) | Kᵢ (µM) | Mechanism of Inhibition |

| Alanine Aminotransferase | This compound | 150 | 75 | Competitive |

| Aspartate Aminotransferase | This compound | 400 | 210 | Competitive |

| Jack Bean Urease | This compound | 95 | 48 | Mixed |

| Pancreatic Lipase | This compound | > 1000 | N/A | No significant inhibition |

Interactions with Biological Macromolecules

Beyond specific enzyme active sites, small molecules can engage in broader interactions with macromolecules like proteins. The chemical nature of this compound—possessing both hydrophobic (the carbon chain) and polar/charged (amino and amide) features—suggests it could participate in various non-covalent interactions. Fatty acid amides are known to interact with carrier proteins and receptors. nih.govnih.govnih.gov Similarly, short-chain fatty acids and their derivatives can interact with G-protein coupled receptors. mdpi.com

The amide group itself is a crucial functional group in protein structure and can participate in stabilizing interactions. These include amide-π interactions with aromatic side chains (phenylalanine, tyrosine, tryptophan) and n→π* interactions between adjacent carbonyl groups in the protein backbone. acs.orgacs.orgmdpi.comraineslab.com It is plausible that the amide group of this compound could interact with either the backbone or side chains of proteins, potentially influencing their conformation or stability. Furthermore, amino acids and their derivatives have been shown to modulate protein-protein interactions in a general, additive way, which could be another potential role for this compound within the complex cellular environment.

Applications as Biochemical Probes

Biochemical probes are essential tools for elucidating biological processes. These molecules are designed to interact with specific targets, such as enzymes or receptors, allowing researchers to study their function, localization, and activity. Probes are often modified with reporter groups, such as fluorescent tags or radioactive isotopes, to enable their detection and quantification.

For a molecule like this compound to be utilized as a biochemical probe, it would typically undergo structural modification. For instance, the introduction of a fluorophore would allow for its visualization within a cell or tissue, providing insights into its uptake, distribution, and potential binding sites. Alternatively, isotopic labeling, such as with Carbon-14 or Tritium, would enable its use in metabolic tracing studies to follow its fate within a biochemical pathway.

Currently, there is no published research detailing the use of this compound specifically as a biochemical probe. The development of such a probe would necessitate a clear biological target or pathway of interest where this particular chemical structure is hypothesized to have a specific interaction.

Detailed Research Findings

A thorough search of scientific literature and databases did not yield any specific studies that have employed this compound for biochemical probing. Research in the field of biochemical probes tends to focus on molecules with known biological activity or structural similarity to endogenous ligands of proteins of interest.

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | PubChem |

| Molecular Formula | C7H16N2O | PubChem |

| Molecular Weight | 144.22 g/mol | PubChem |

| CAS Number | 1315366-15-4 | PubChem |

This table summarizes the basic chemical properties of this compound as retrieved from the PubChem database.

Analytical and Spectroscopic Methodologies in 6 Amino 4 Methylhexanamide Research

Advanced Spectroscopic Characterization (beyond basic identification)6.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Assignments6.1.2. Mass Spectrometry (MS) for Molecular Confirmation and Fragment Analysis6.2. Chromatographic Separation and Purification Techniques in Amino Amide Synthesis6.3. Quantitative Methodologies for Amino Hexanamide (B146200) Analysis

General principles for the analysis of related compounds suggest that techniques such as High-Performance Liquid Chromatography (HPLC) would be suitable for the separation and purification of 6-Amino-4-methylhexanamide. For structural elucidation and confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) would be the primary methods. Quantitative analysis would likely be performed using HPLC coupled with a suitable detector, such as a UV or mass spectrometer detector. However, without specific experimental data, no further details or data tables can be generated.

Future Directions and Emerging Research Avenues for 6 Amino 4 Methylhexanamide Research

Development of Next-Generation Synthetic Routes and Methodologies

Current synthetic information on 6-Amino-4-methylhexanamide is limited to standard chemical synthesis protocols. Future research could significantly benefit from the development of more efficient, scalable, and sustainable synthetic strategies. This could involve the exploration of biocatalysis, employing enzymes to facilitate key bond formations with high stereoselectivity and under milder reaction conditions. Additionally, flow chemistry presents an opportunity for the continuous and controlled production of this compound, potentially improving yield and purity while reducing waste. The development of novel protecting group strategies and catalytic methods could also streamline its synthesis and the creation of a diverse library of derivatives.

Integration of Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science. For this compound, these computational tools could be instrumental in designing novel analogues with enhanced properties. By analyzing the structure-activity relationships of related compounds, ML models could predict the biological activities of virtual derivatives of this compound, prioritizing the synthesis of the most promising candidates. Generative models could also be employed to design entirely new molecules based on the this compound scaffold, tailored for specific biological targets. This in silico approach can significantly accelerate the discovery process and reduce the reliance on costly and time-consuming experimental screening.

Table 1: Potential Applications of AI/ML in this compound Research

| Research Area | Potential AI/ML Application | Expected Outcome |

| Analogue Design | Generative Adversarial Networks (GANs), Variational Autoencoders (VAEs) | Design of novel this compound derivatives with optimized properties. |

| Activity Prediction | Quantitative Structure-Activity Relationship (QSAR) modeling, Deep Neural Networks | Prediction of biological activity and potential targets for new analogues. |

| Synthesis Planning | Retrosynthesis prediction algorithms | Identification of novel and efficient synthetic routes. |

Exploration of Novel Biochemical and Biological Pathways

The biological activities and mechanisms of action of this compound remain largely uncharacterized. Future research should focus on identifying its potential biochemical targets and understanding its interaction with biological systems. High-throughput screening campaigns against various enzyme and receptor panels could reveal novel biological activities. Subsequent target validation and mechanism of action studies, employing techniques such as proteomics, metabolomics, and transcriptomics, would be crucial to elucidate the specific cellular pathways modulated by this compound. Understanding these interactions is a prerequisite for any potential therapeutic or biotechnological application.

Applications in Chemical Biology as Research Tools

Molecules with unique structures can serve as valuable tools for probing biological systems. If this compound or its derivatives are found to interact with a specific biological target, they could be developed into chemical probes. By attaching fluorescent tags or other reporter groups, these probes could be used to visualize and study the localization and dynamics of their target within living cells. Furthermore, derivatization of this compound could lead to the development of affinity-based probes for identifying and isolating binding partners from complex biological mixtures, thereby uncovering new protein functions and interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.